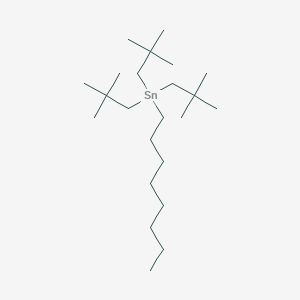
Tris(2,2-dimethylpropyl)(octyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,2-dimethylpropyl)(octyl)stannane: is a chemical compound with the molecular formula C15H34Sn . It is a type of organotin compound, which means it contains a tin atom bonded to carbon atoms. Organotin compounds are widely used in various industrial applications due to their unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2-dimethylpropyl)(octyl)stannane typically involves the reaction of tin(IV) chloride with 2,2-dimethylpropylmagnesium bromide and octylmagnesium bromide . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The purification process may involve advanced techniques such as chromatography to ensure high purity .
化学反应分析
Types of Reactions: Tris(2,2-dimethylpropyl)(octyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like alkyl halides and Grignard reagents are commonly employed.
Major Products Formed:
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different organic groups.
科学研究应用
Chemistry: Tris(2,2-dimethylpropyl)(octyl)stannane is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions . Its unique properties make it an effective catalyst for these processes .
Biology and Medicine: In biological research, organotin compounds, including this compound, are studied for their potential antimicrobial and antifungal properties. They are also investigated for their role in enzyme inhibition and protein interactions .
Industry: Industrially, this compound is used in the production of PVC stabilizers , biocides , and antifouling paints . Its ability to enhance the durability and performance of these products makes it valuable in various applications .
作用机制
The mechanism by which Tris(2,2-dimethylpropyl)(octyl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. In catalytic reactions, the tin atom facilitates the formation and breaking of chemical bonds, enhancing the reaction rate. In biological systems, the tin atom can interact with enzymes and proteins , inhibiting their activity and leading to antimicrobial effects .
相似化合物的比较
- Tris(2,2-dimethylpropyl)stannane
- Tris(octyl)stannane
- Tris(2,2-dimethylpropyl)(ethyl)stannane
Comparison: Tris(2,2-dimethylpropyl)(octyl)stannane is unique due to the presence of both 2,2-dimethylpropyl and octyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity . Compared to Tris(2,2-dimethylpropyl)stannane, the octyl group in this compound provides additional hydrophobicity , making it more suitable for applications in non-polar environments .
属性
CAS 编号 |
90461-72-6 |
|---|---|
分子式 |
C23H50Sn |
分子量 |
445.4 g/mol |
IUPAC 名称 |
tris(2,2-dimethylpropyl)-octylstannane |
InChI |
InChI=1S/C8H17.3C5H11.Sn/c1-3-5-7-8-6-4-2;3*1-5(2,3)4;/h1,3-8H2,2H3;3*1H2,2-4H3; |
InChI 键 |
BJQPSYJTDTWSFH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC[Sn](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





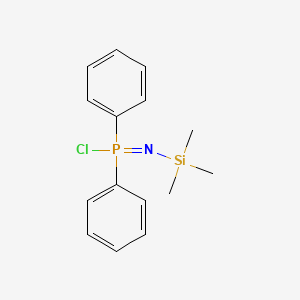
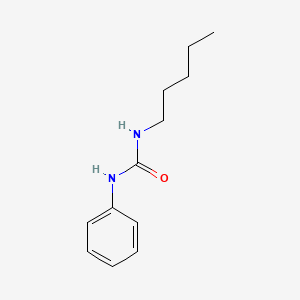
![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
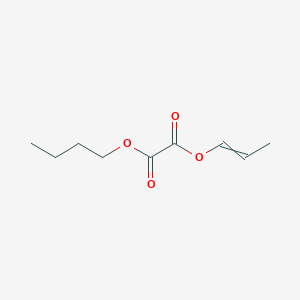
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
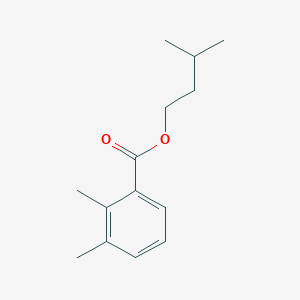
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)

![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
